N-ethyl-N-phenylcyclohexanecarboxamide
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Overview
Description
N-ethyl-N-phenylcyclohexanecarboxamide is an organic compound with the molecular formula C19H30N2O It is a member of the amide family, characterized by the presence of a carboxamide group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-phenylcyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with N-ethyl-N-phenylamine. The reaction is usually carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques such as recrystallization and chromatography ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-phenylcyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used under acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
N-ethyl-N-phenylcyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of analgesics and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-ethyl-N-phenylcyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-phenylcyclohexanecarboxamide: Lacks the ethyl group, which may affect its solubility and reactivity.
N-ethyl-N-phenylformamide: Has a formyl group instead of a cyclohexane ring, leading to different chemical properties.
N-ethyl-N-phenylthiourea: Contains a thiourea group, which imparts different biological activities.
Uniqueness
N-ethyl-N-phenylcyclohexanecarboxamide is unique due to its specific structural features, such as the combination of an ethyl group and a phenyl group attached to a cyclohexane ring
Properties
Molecular Formula |
C15H21NO |
---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
N-ethyl-N-phenylcyclohexanecarboxamide |
InChI |
InChI=1S/C15H21NO/c1-2-16(14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h4,7-8,11-13H,2-3,5-6,9-10H2,1H3 |
InChI Key |
WNPYZECRLSOIRT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2CCCCC2 |
Origin of Product |
United States |
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